Dodecane, specifically 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-dodecane, is a complex fluorinated hydrocarbon compound with significant applications in various scientific fields. It belongs to the class of perfluorinated compounds and is characterized by the presence of multiple fluorine atoms attached to a dodecane backbone. This compound is notable for its unique chemical properties and potential uses in advanced materials and chemical processes.
Dodecane itself is classified as an n-alkane, with the molecular formula and a molecular weight of approximately 170.33 g/mol. The specific fluorinated variant discussed here has a more complex structure due to the substitution of hydrogen atoms with fluorine atoms. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its detailed structure, emphasizing its classification within the fluorinated hydrocarbons.
The synthesis of 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-dodecane can be achieved through several chemical methods:
The synthesis typically requires careful control of reaction conditions including temperature, pressure, and the concentration of reactants to ensure high yields and purity of the desired fluorinated product.
The molecular structure of 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-dodecane features a linear dodecane chain with multiple fluorine substituents. The presence of fluorine significantly alters the physical properties compared to non-fluorinated dodecane.
FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)CCI
.Dodecane undergoes various chemical reactions typical for alkanes but exhibits unique behavior due to its fluorinated nature:
This reaction highlights its potential as a fuel source.
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-dodecane interacts in chemical processes is primarily influenced by its electronegative fluorine atoms. These atoms create significant dipole moments that affect solubility and reactivity:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3